CCT373567

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

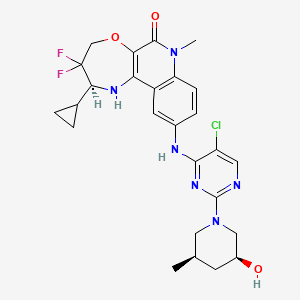

C26H29ClF2N6O3 |

|---|---|

Peso molecular |

547.0 g/mol |

Nombre IUPAC |

(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |

InChI |

InChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22+/m1/s1 |

Clave InChI |

GSGDUDAFETZSPM-DHZVRSILSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4N[C@H](C(CO5)(F)F)C6CC6)C)Cl)O |

SMILES canónico |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O |

Origen del producto |

United States |

Foundational & Exploratory

CCT373567: An In-Depth Technical Guide on its Mechanism of Action as a BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373567 is a potent and selective small-molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the broader signaling context of BCL6 inhibition. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to enhance understanding.

Introduction to BCL6 as a Therapeutic Target

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1][2] It orchestrates the proliferation and survival of GC B-cells by suppressing genes involved in cell cycle control, DNA damage response, and terminal differentiation.[3][4] Dysregulation and constitutive expression of BCL6 are hallmarks of several B-cell malignancies, most notably diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[5][6] BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT and NCOR, to its BTB domain, which then modify chromatin to silence target gene expression.[1][5] Small-molecule inhibitors that disrupt the BCL6-corepressor protein-protein interaction (PPI) can reactivate the expression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1][5]

This compound: A Potent BCL6 Inhibitor

This compound is a selective inhibitor of BCL6.[7][8] It is the non-degrading isomer of the BCL6 molecular glue degrader, CCT373566.[7][8] While CCT373566 induces the degradation of the BCL6 protein, this compound acts as a direct antagonist, blocking the recruitment of corepressors to the BCL6 BTB domain.[7] This distinction is critical for understanding its specific mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compound, CCT373566, from in vitro assays.

| Compound | Assay Type | Target | IC50 (nM) | Cell Lines Tested | Reference |

| This compound | TR-FRET | BCL6 | 2.9 | N/A | [9] |

| CCT373566 | TR-FRET | BCL6 | 2.2 | N/A | [10] |

| This compound | Antiproliferative Assay | N/A | See publication | HT, Karpas 422, SU-DHL-4, OCI-Ly1, OCI-Ly3 | [7] |

| CCT373566 | Antiproliferative Assay | N/A | See publication | HT, Karpas 422, SU-DHL-4, OCI-Ly1, OCI-Ly3 | [7] |

Mechanism of Action of this compound

This compound functions by directly binding to the lateral groove of the BCL6 BTB domain.[1] This binding event physically obstructs the interaction between BCL6 and its corepressors, SMRT and NCOR.[1][5] By preventing the assembly of the BCL6 repressive complex, this compound leads to the derepression of BCL6 target genes.

The re-expression of these target genes, which include key cell cycle inhibitors and apoptosis regulators, results in the observed anti-proliferative effects in BCL6-dependent cancer cells.[5]

Signaling Pathway

The following diagram illustrates the BCL6 signaling pathway and the point of intervention for this compound.

Caption: BCL6 recruits corepressors to repress target genes. This compound inhibits this interaction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the BCL6-corepressor interaction in a biochemical setting.

Protocol:

-

Reagents:

-

Recombinant human BCL6 BTB domain (GST-tagged)

-

Biotinylated SMRT corepressor peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound at various concentrations

-

-

Procedure:

-

Add GST-BCL6, biotin-SMRT peptide, and this compound to a 384-well microplate.

-

Incubate for 30 minutes at room temperature.

-

Add the Eu-anti-GST antibody and Streptavidin-APC.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the log of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Antiproliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Lines:

-

BCL6-dependent DLBCL cell lines (e.g., HT, Karpas 422, SU-DHL-4, OCI-Ly1)

-

BCL6-low expressing cell line (e.g., OCI-Ly3) as a negative control

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours or 14 days).

-

Assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin reduction).

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control.

-

Plot the percentage of viable cells against the log of the this compound concentration.

-

Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. BCL6 - Wikipedia [en.wikipedia.org]

- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of CCT373567: An In-depth Technical Guide to a Selective BCL6 Inhibitor

Introduction: The B-cell lymphoma 6 (BCL6) protein is a critical transcriptional repressor involved in the regulation of the germinal center B-cell response and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). Its role in tumorigenesis has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CCT373567, a potent and selective inhibitor of BCL6. This compound serves as a valuable chemical probe for studying the biological functions of BCL6 and as a starting point for the development of novel anticancer agents.

Discovery and Medicinal Chemistry

This compound was identified through a medicinal chemistry campaign aimed at optimizing a series of tricyclic quinolinone inhibitors of the BCL6 protein-protein interaction (PPI) with its corepressors. This effort sought to improve upon earlier classes of BCL6 inhibitors by enhancing binding affinity, cellular potency, and pharmacokinetic properties.

The discovery process was guided by a structure-based design approach, leveraging X-ray crystallography to understand the binding mode of the tricyclic quinolinone scaffold within the BCL6 BTB domain. A key finding during the optimization was the discovery of a stereochemical switch that determines the compound's mechanism of action. While one enantiomer, CCT373566, was found to be a potent BCL6 degrader, its cis-enantiomer, This compound , acts as a pure inhibitor without inducing degradation. This stereochemical dependency provides a powerful tool for dissecting the downstream consequences of BCL6 inhibition versus degradation.

Synthesis of this compound

The synthesis of this compound is based on a convergent route starting from a common tricyclic quinolinone core. The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired piperidine moiety. The separation of the cis-enantiomers, CCT373566 and this compound, is achieved through chiral supercritical fluid chromatography (SFC).

Experimental Protocol: Synthesis of the Tricyclic Quinolinone Core

A detailed, step-by-step protocol for the synthesis of the tricyclic quinolinone core, as inferred from published literature, is provided below.

Scheme 1: General Synthesis of the Tricyclic Quinolinone Scaffold

Materials:

-

Common aniline intermediate

-

2,4,5-trichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Substituted piperidine

-

Acetonitrile (MeCN)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC, chiral SFC)

Procedure:

-

Synthesis of the Tricyclic Quinolinone Intermediate: To a solution of the common aniline intermediate in NMP, add 2,4,5-trichloropyrimidine and DIPEA. Heat the reaction mixture to 140 °C and stir for 1 hour. After completion, cool the reaction to room temperature and purify the product by flash chromatography to yield the tricyclic quinolinone intermediate.

-

Final SNAr Reaction: To a solution of the tricyclic quinolinone intermediate in NMP or MeCN, add the desired substituted piperidine and DIPEA. Heat the reaction mixture to between 80-140 °C and stir for 1-18 hours. Upon completion, cool the reaction and purify the crude product to obtain the racemic mixture of CCT373566 and this compound.

-

Chiral Separation: The enantiomers are separated using chiral supercritical fluid chromatography (SFC) to yield the individual, stereochemically pure this compound and CCT373566.

Biological Evaluation

The biological activity of this compound and its analogs was assessed using a suite of biochemical and cellular assays to determine their binding affinity for BCL6, their ability to disrupt the BCL6-corepressor interaction in cells, and their anti-proliferative effects in cancer cell lines.

Quantitative Data Summary

| Compound | BCL6 TR-FRET IC50 (nM) | Cellular NanoBRET IC50 (nM) | OCI-Ly1 GI50 (nM, 14-day) | Karpas 422 GI50 (nM, 14-day) | Mechanism of Action |

| This compound | 2.9 | 25.9 | >1000 | >1000 | Inhibitor |

| CCT373566 | 2.2 | 0.7 | 1.6 | 1.3 | Degrader |

| CCT369260 | 25 | 2.5 | 25 | 20 | Degrader |

Data compiled from publicly available literature.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCL6 Binding

This assay measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide derived from its corepressor, SMRT.

Materials:

-

Recombinant GST-tagged BCL6 BTB domain

-

Biotinylated SMRT corepressor peptide

-

Europium-labeled anti-GST antibody (donor)

-

Streptavidin-Allophycocyanin (APC) conjugate (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the GST-BCL6 BTB domain and the biotinylated SMRT peptide.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add a mixture of the europium-labeled anti-GST antibody and streptavidin-APC to each well.

-

Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value from the dose-response curve.

NanoBRET Cellular Assay for BCL6 Target Engagement

This assay measures the ability of a compound to disrupt the BCL6-SMRT interaction within living cells.

Materials:

-

HEK293T cells

-

Expression vectors for BCL6-NanoLuc and HaloTag-SMRT fusion proteins

-

Transfection reagent (e.g., FuGENE HD)

-

HaloTag NanoBRET 618 ligand

-

Nano-Glo Luciferase Assay Substrate

-

White, 96-well cell culture plates

-

Luminescence plate reader with BRET filters

Procedure:

-

Co-transfect HEK293T cells with the BCL6-NanoLuc and HaloTag-SMRT expression vectors.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM.

-

Add the HaloTag NanoBRET 618 ligand to the cell suspension and incubate.

-

Dispense the cell suspension into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add the Nano-Glo Luciferase Assay Substrate to initiate the reaction.

-

Measure the donor (NanoLuc) and acceptor (HaloTag 618) luminescence signals.

-

Calculate the NanoBRET ratio and determine the cellular IC50 value.

BCL6 Signaling Pathway

BCL6 is a master transcriptional repressor that controls the expression of a wide range of genes involved in critical cellular processes. By recruiting corepressor complexes, BCL6 silences genes that regulate the cell cycle, apoptosis, and the DNA damage response. Inhibition of BCL6 by compounds like this compound leads to the de-repression of these target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.

Conclusion

This compound is a potent and selective small-molecule inhibitor of the BCL6 transcriptional repressor. Its discovery as the non-degrading enantiomer of the BCL6 degrader CCT373566 provides a unique and valuable tool for the scientific community to investigate the distinct biological outcomes of BCL6 inhibition versus degradation. The detailed synthetic and experimental protocols provided in this guide will facilitate further research into the therapeutic potential of targeting BCL6 in oncology and other diseases.

In-depth Technical Guide: The Quest for CCT373567 in Oncology Research

To our valued audience of researchers, scientists, and drug development professionals, we present a guide on the current public knowledge surrounding CCT373567 in the field of oncology.

Following a comprehensive investigation into the scientific literature and public databases, it has been determined that there is currently no publicly available information regarding a compound designated "this compound" in the context of oncology research. Extensive searches have been conducted to locate data on its mechanism of action, preclinical studies, and any associated clinical trials.

This exhaustive search included queries for its chemical structure, involvement in cancer research, role in drug development, and any mentions in scientific publications. The consistent lack of specific findings across all search parameters suggests several possibilities:

-

Internal or Pre-publication Designator: this compound may be an internal compound code used by a research institution or pharmaceutical company that has not yet been disclosed in public forums or scientific literature.

-

Novel Compound: The compound may be a very recent discovery, with research and data yet to be published.

-

Typographical Error: It is possible that "this compound" is a misspelling of an existing compound's identifier.

At present, a technical guide on this compound cannot be compiled due to the absence of foundational data. We recommend that researchers interested in this compound verify the identifier and consult internal or proprietary databases if applicable. As the landscape of oncology research is ever-evolving, new information may become available in the future. We will continue to monitor for any developments related to this compound and will provide updates as they emerge.

In-Depth Technical Guide: CCT373567 and its Binding Affinity to the Transcriptional Repressor BCL6

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT373567 is a potent small molecule that has been identified as a ligand for the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor crucial for the formation of germinal centers and is implicated in the pathogenesis of certain lymphoid malignancies. This compound is the (3S,5R)-stereoisomer of CCT373566 and, while exhibiting a similar high binding affinity to BCL6, it does not induce its degradation, making it a valuable tool for studying the effects of BCL6 inhibition independent of its degradation. This document provides a detailed technical overview of the binding affinity of this compound to BCL6, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its related compounds to the BCL6 BTB domain has been quantitatively assessed using various biophysical and biochemical assays. The data presented below is primarily derived from time-resolved fluorescence energy transfer (TR-FRET) assays.

| Compound | BCL6 Binding Affinity (IC50, nM) | BCL6 Degradation | Antiproliferative Activity (GI50, nM) in KARPAS-422 cells |

| This compound | 2.9 | No | >10,000 |

| CCT373566 (degrader) | 2.2 | Yes | 83 |

Table 1: Comparative binding and activity data for this compound and its degrader analogue, CCT373566.[1][2]

Experimental Protocols

The following is a detailed description of the key experimental method used to determine the binding affinity of this compound to BCL6.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for measuring molecular interactions in a homogeneous format.[3][4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the BCL6 protein.

Principle: The assay measures the disruption of the interaction between the BCL6 protein and a fluorescently labeled peptide derived from a known BCL6 corepressor. In the absence of an inhibitor, the BCL6 protein, tagged with a donor fluorophore (e.g., Europium cryptate), binds to the acceptor-labeled peptide (e.g., with d2), bringing the two fluorophores into close proximity and allowing for FRET to occur. An inhibitor like this compound will compete with the peptide for binding to BCL6, leading to a decrease in the FRET signal.

Materials:

-

BCL6 Protein: Recombinant human BCL6 BTB domain (amino acids 5-129) with an N-terminal Avi-tag and a C-terminal His-tag.

-

Fluorescent Peptide: A biotinylated peptide derived from the BCL6 corepressor SMRT.

-

Donor Fluorophore: Europium cryptate-labeled streptavidin.

-

Acceptor Fluorophore: d2-labeled anti-His antibody.

-

Assay Buffer: HEPES buffer (pH 7.5) containing NaCl, DTT, and BSA.

-

Test Compound: this compound serially diluted in DMSO.

-

Microplates: Low-volume 384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the BCL6 protein, Europium cryptate-labeled streptavidin, d2-labeled anti-His antibody, and the biotinylated SMRT peptide to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for d2) after a pulsed excitation.

-

The ratio of the acceptor to donor emission is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

BCL6 Signaling Pathway

BCL6 acts as a transcriptional repressor, influencing multiple signaling pathways involved in B-cell development, differentiation, and survival.[7][8][9] Its activity is tightly regulated by various upstream signals. The following diagram illustrates a simplified overview of the BCL6 signaling pathway and its regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. columbiabiosciences.com [columbiabiosciences.com]

- 4. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]

- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CCT373567, a Potent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373567 is a potent and specific small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. It functions as the non-degrading cis-enantiomer of the BCL6 molecular glue degrader, CCT373566. By targeting the BCL6 BTB domain, this compound disrupts the recruitment of co-repressors, thereby alleviating the transcriptional repression of BCL6 target genes involved in cell cycle control, apoptosis, and differentiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is a synthetic, non-degrading small molecule inhibitor of BCL6.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-((3S,5R)-1-(4-chloro-5-(1-cyclopropyl-2,2-difluoro-3-hydroxypropyl)-2-pyrimidinyl)-5-methyl-3-piperidinyl)oxy)-7-azabenzimidazol-2(3H)-one | (Structure derived from enantiomeric relationship to CCT373566) |

| CAS Number | 2378853-67-7 | [1] |

| Molecular Formula | C24H27ClF2N6O3 | (Calculated) |

| Molecular Weight | 520.97 g/mol | (Calculated) |

| SMILES | C[C@H]1CN(C--INVALID-LINK--ON2C3=C(N=C2)C=C(N=C3)C(C4CC4)C(F)(F)CO)C5=NC=C(C=N5)Cl | (Inferred) |

| InChI | InChI=1S/C24H27ClF2N6O3/c1-14-11-31(12-15(14)36-33-22-29-18-7-8-19(30-22)32-24(33)35)21-28-10-17(9-30-21)20(16-5-6-16)23(26,27)13-34/h7-10,14-16,20,34H,5-6,11-13H2,1-4H3/t14-,15+,20?/m1/s1 | (Inferred) |

| IC50 (BCL6) | 2.9 nM | [1] |

Note: The IUPAC name, SMILES, and InChI are inferred from the known structure of its enantiomer, CCT373566, and the description of this compound as the opposite cis-enantiomer.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the protein-protein interaction between the BTB domain of BCL6 and its co-repressors (SMRT, NCOR, and BCOR). BCL6 is a master transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers during B-cell development. In several types of B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL), BCL6 is frequently deregulated, leading to uncontrolled cell proliferation and survival.

By binding to the BTB domain, this compound blocks the recruitment of co-repressor complexes, thereby preventing the deacetylation of histones at the promoter regions of BCL6 target genes. This leads to the de-repression of genes involved in critical cellular processes, ultimately inhibiting the growth of BCL6-dependent cancer cells.

Caption: BCL6 Signaling Pathway and Inhibition by this compound.

Experimental Data

The following tables summarize key in vitro data for this compound and its degrading enantiomer, CCT373566.

Table 1: In Vitro Potency

| Compound | BCL6 TR-FRET IC50 (nM) | Cellular BCL6 Degradation DC50 (nM) |

| This compound | 2.9 | No Degradation |

| CCT373566 | 2.2 | 0.7 |

Table 2: Antiproliferative Activity in DLBCL Cell Lines (GI50, nM)

| Cell Line | This compound | CCT373566 |

| HT | >1000 | 2 |

| Karpas 422 | >1000 | 3 |

| SU-DHL-4 | >1000 | 10 |

| OCI-Ly1 | >1000 | 1 |

Table 3: Microsomal Clearance

| Species | This compound (Clint, µL/min/mg) | CCT373566 (Clint, µL/min/mg) |

| Mouse | Moderate | Moderate |

| Rat | Low | Low |

| Human | Low | Low |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.

Caption: TR-FRET Experimental Workflow.

Protocol:

-

A solution of GST-tagged BCL6 BTB domain and a biotinylated co-repressor peptide are added to the wells of a 384-well plate.

-

This compound is added in a dose-response manner.

-

The plate is incubated to allow for binding.

-

Europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are added.

-

The plate is incubated in the dark.

-

The TR-FRET signal is read on a plate reader. A decrease in the FRET signal indicates inhibition of the BCL6-co-repressor interaction.

Cellular BCL6 Degradation Assay

This assay measures the ability of a compound to induce the degradation of endogenous BCL6 in a cellular context.

Caption: Cellular Degradation Assay Workflow.

Protocol:

-

DLBCL cells are seeded in multi-well plates.

-

Cells are treated with a serial dilution of this compound for a specified time.

-

Cells are harvested and lysed.

-

Protein concentration is determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against BCL6 and a loading control.

-

Band intensities are quantified to determine the extent of BCL6 degradation.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

-

DLBCL cell lines are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound.

-

Plates are incubated for an extended period (e.g., 14 days for some lymphoma lines).

-

Cell viability is measured using a reagent such as CellTiter-Glo®.

-

The half-maximal growth inhibition (GI50) values are calculated.

Conclusion

This compound is a valuable research tool for studying the biological functions of BCL6. As a potent, non-degrading inhibitor, it serves as an excellent negative control for its degrading counterpart, CCT373566, allowing for the specific interrogation of the consequences of BCL6 inhibition versus degradation. Its favorable in vitro properties make it a suitable starting point for the development of novel therapeutics targeting BCL6-driven malignancies. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies.

References

In-depth Technical Guide: Early In Vitro Studies of CCT373567

Notice to the Reader: Despite a comprehensive search of scientific literature and public databases, no information was found for a compound designated "CCT373567." It is possible that this identifier is incorrect, represents an internal code for a compound not yet publicly disclosed, or is a typographical error.

This guide has been structured to follow the requested format. However, due to the absence of specific data for "this compound," the sections below are presented as a template. Should a valid compound name or relevant research be provided, this document can be populated with the appropriate experimental details, data, and visualizations.

Introduction

This section would typically provide an overview of the compound this compound, including its chemical class, putative therapeutic target(s), and the rationale for its development. It would also briefly outline the scope of the in vitro studies covered in this guide.

Mechanism of Action and Signaling Pathway

Without specific information, it is not possible to detail the mechanism of action for this compound. Research on other compounds with the "CCT" prefix, such as CCT244747, suggests a potential role as a protein kinase inhibitor. For instance, CCT244747 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1)[1]. Inhibitors of the Chaperonin Containing TCP-1 (CCT) complex are also a focus in cancer research, targeting the folding of oncoproteins like STAT3 and MYC[2][3].

A hypothetical signaling pathway diagram for a kinase inhibitor is presented below.

Caption: Hypothetical signaling cascade inhibited by this compound.

Quantitative Data Summary

This section would present key quantitative data from in vitro assays in a tabular format for clear comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Target | IC50 / EC50 (nM) | Reference |

| Kinase Activity | Target Kinase | Data Not Available | N/A |

| Cell Proliferation | Cancer Cell Line A | Data Not Available | N/A |

| Cell Proliferation | Cancer Cell Line B | Data Not Available | N/A |

| Apoptosis Induction | Cancer Cell Line A | Data Not Available | N/A |

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Kinase Inhibition Assay

A typical protocol for assessing the inhibitory potential of a compound against a purified kinase would be described. This would include details on the reagents, buffer compositions, enzyme and substrate concentrations, and the method of detection (e.g., radiometric assay or fluorescence-based methods).

Cell Proliferation Assay

The methodology for determining the effect of the compound on cancer cell growth would be detailed. This would include information on the cell lines used, cell seeding densities, compound concentrations, incubation times, and the specific assay employed (e.g., MTT, CellTiter-Glo®).

Western Blot Analysis

This section would describe the protocol for analyzing protein expression and phosphorylation status in cells treated with the compound. Details would include sample preparation, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.

Experimental and Logical Workflows

Diagrams created using Graphviz would visualize experimental workflows or logical relationships.

Caption: General workflow for in vitro evaluation of a compound.

Conclusion

This final section would summarize the key findings from the early in vitro studies of this compound and discuss their implications for future preclinical and clinical development. Without any available data, this section remains speculative.

To proceed with a detailed and accurate technical guide, a valid and published compound identifier is required.

References

- 1. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting chaperonin containing TCP1 (CCT) as a molecular therapeutic for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding on the role of CCT3 in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCT373567 in Cell Culture Assays

No information was found for the compound CCT373567 in the conducted search. The identifier "this compound" does not correspond to any known chemical compound in the scientific literature based on the search results. Therefore, specific protocols, quantitative data, and signaling pathways for this particular compound cannot be provided.

The following sections provide generalized protocols and information for cell culture assays that are commonly used in drug development and biological research. These can be adapted for a specific compound once its properties and mechanism of action are known.

General Cell Culture Protocols

Successful cell-based assays rely on proper cell culture techniques to ensure cell health and reproducibility. Key procedures include thawing, subculturing, and cryopreserving cells.

Thawing Cryopreserved Cells: The process of thawing frozen cells is a critical step that can impact cell viability. It is essential to work quickly and efficiently to minimize cell stress.

-

Prepare a sterile conical tube with 10 mL of pre-warmed complete growth medium.

-

Remove the cryovial from liquid nitrogen storage and immediately place it on dry ice.

-

Thaw the vial quickly by gently swirling it in a 37°C water bath until a small amount of ice remains.

-

Decontaminate the vial with 70% ethanol before opening it in a laminar flow hood.

-

Transfer the cell suspension into the prepared conical tube.

-

Centrifuge the cells at a low speed (e.g., 125 x g) for 5-10 minutes to pellet the cells and remove the cryoprotectant-containing medium.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask and incubate at the recommended temperature and CO2 concentration.

Subculturing Adherent and Suspension Cells: Regular subculturing, or passaging, is necessary to maintain cells in a logarithmic growth phase. The procedure varies for adherent and suspension cells.[1]

-

Adherent Cells: These cells grow attached to a surface and require dissociation, typically using enzymes like trypsin, for passaging.[1][2]

-

Suspension Cells: These cells grow floating in the culture medium and can be diluted directly into fresh medium.[1]

Cryopreservation of Cells: For long-term storage, cells can be cryopreserved in a medium containing a cryoprotective agent like dimethyl sulfoxide (DMSO) to prevent ice crystal formation and cell damage.[3]

Common In Vitro Cell-Based Assays

A variety of in vitro assays are used to evaluate the effects of compounds on cultured cells.

Cell Viability and Cytotoxicity Assays: These assays are fundamental in drug discovery to determine the concentration at which a compound affects cell proliferation and survival.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product.[4]

-

XTT Assay: Similar to the MTT assay, the XTT assay is another tetrazolium-based method to assess cell viability.[5]

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells.[1] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[1]

Table 1: General Seeding Densities for Cell Culture Assays

| Plate Format | Recommended Seeding Density (cells/well) | Volume of Medium (µl/well) |

| 96-well | 3,000 - 5,000 | 100 |

| 24-well | 20,000 | 700 |

| 6-well | 100,000 | 2,000 |

Data compiled from general cell culture guidelines.[6]

Signaling Pathway Analysis

To understand the mechanism of action of a compound, it is crucial to investigate its effects on intracellular signaling pathways.

Commonly Investigated Signaling Pathways:

-

MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival.[7][8]

-

NF-κB Pathway: A key regulator of inflammatory responses, cell survival, and proliferation.[7][9]

Experimental Workflow for Signaling Pathway Analysis:

Caption: A general workflow for analyzing changes in protein expression in signaling pathways following compound treatment.

To provide detailed and accurate application notes for a specific compound, information regarding its known biological targets, mechanism of action, and any existing data from in vitro or in vivo studies would be required.

References

- 1. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Predictability of in vivo chemosensitivity by in vitro MTT assay with reference to the clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MCF7 In Vitro XTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 6. medicine.uky.edu [medicine.uky.edu]

- 7. A Novel NF-κB-inducing Kinase-MAPK Signaling Pathway Up-regulates NF-κB Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toll-like receptor signaling pathway in chronic lymphocytic leukemia: distinct gene expression profiles of potential pathogenic significance in specific subsets of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCT373567: An S-trityl-L-cysteine Analog for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of CCT373567, a potent analog of S-trityl-L-cysteine (STLC) and an inhibitor of the mitotic kinesin Eg5. The information is compiled from publicly available in vivo screening data and scientific literature on related compounds, offering a detailed guide for preclinical research and development.

Introduction

This compound belongs to a class of compounds that target the kinesin spindle protein (Eg5), a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5][6] This targeted mechanism makes Eg5 inhibitors like this compound promising candidates for cancer chemotherapy. The data presented here is intended to guide the design of in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

In Vivo Dosage and Administration Data

The following table summarizes the available in vivo screening data for this compound from the National Cancer Institute (NCI).

| Compound | NSC Number | Animal Model | Route of Administration | Vehicle | Dosage Range | Endpoint |

| This compound | 789485 | Not Specified (likely murine) | Subcutaneous (sc) | Methylcellulose | 0.65 - 390 mg/kg/injection | Median Survival Time |

Experimental Protocols

Based on the available data and protocols for similar S-trityl-L-cysteine analogs, the following is a representative protocol for an in vivo efficacy study.

Animal Model and Tumor Implantation

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: A relevant human tumor cell line (e.g., non-small cell lung cancer, breast cancer, or leukemia).

-

Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a volume of 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

Formulation and Administration of this compound

-

Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

-

Drug Formulation: Suspend the required amount of this compound in the 0.5% methylcellulose vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

-

Administration:

-

Route: Subcutaneous injection.

-

Volume: Administer a volume of 10 mL/kg body weight.

-

Schedule: Dosing can be performed on a daily (QD) or intermittent schedule (e.g., twice daily for 4 days) as determined by tolerability and efficacy studies.[6]

-

In Vivo Efficacy Study Design

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups (n=8-10 animals per group).

-

Treatment Groups:

-

Group 1: Vehicle control (0.5% methylcellulose).

-

Group 2: this compound at a low dose (e.g., 10 mg/kg).

-

Group 3: this compound at a mid-dose (e.g., 30 mg/kg).

-

Group 4: this compound at a high dose (e.g., 100 mg/kg).

-

Group 5 (Optional): Positive control (a standard-of-care chemotherapeutic agent).

-

-

Endpoints:

-

Primary: Tumor growth inhibition.

-

Secondary: Body weight changes (as a measure of toxicity), overall survival.

-

-

Study Termination: The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Eg5 Inhibition and Mitotic Arrest

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting Eg5, the compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest at the M-phase and subsequent apoptosis.

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the logical flow of an in vivo efficacy study for this compound.

Caption: Workflow for an in vivo efficacy study of this compound.

References

- 1. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-trityl-L-cysteine derivative induces caspase-independent cell death in K562 human chronic myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Phosphorylated ERK (pERK) Analysis Following Treatment with a MEK/ERK Pathway Inhibitor

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival. This pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1] The culmination of this signaling cascade is the dual phosphorylation of ERK1 and ERK2 (p44/42 MAPK) at Threonine 202 and Tyrosine 204. Therefore, measuring the levels of phosphorylated ERK (pERK) is a standard and reliable method for assessing the activity of this pathway.[2]

This application note provides a detailed protocol for performing a Western blot to measure pERK levels in cell lysates following treatment with a MEK/ERK pathway inhibitor. While the compound CCT373567 was specified, it is not documented in publicly available scientific literature. Therefore, this protocol is presented for a representative inhibitor targeting this pathway, such as a MEK inhibitor.

Note on Terminology: It is important to distinguish between pERK (phosphorylated Extracellular signal-regulated kinase), the subject of this protocol, and PERK (Protein kinase R-like endoplasmic reticulum kinase), a key mediator of the unfolded protein response (UPR). These are distinct proteins in separate signaling pathways.

Signaling Pathway Overview

The canonical ERK signaling pathway is initiated by the binding of a growth factor to a receptor tyrosine kinase (RTK). This triggers a phosphorylation cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[3] Activated, phosphorylated ERK (pERK) can then translocate to the nucleus to phosphorylate transcription factors, or act on cytoplasmic targets, ultimately regulating gene expression and cellular processes.[2][4] MEK inhibitors block the pathway by preventing the phosphorylation of ERK by MEK.

References

- 1. S-EPMC5835334 - Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia. - OmicsDI [omicsdi.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

CCT373567 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound identifier "CCT373567" did not yield specific information in public databases. The following application notes and protocols are provided as a comprehensive template. Researchers should replace the bracketed information (e.g., "[Compound Name]", "[Target Pathway]") with the specific details of their molecule of interest.

Introduction

[Compound Name] is a [briefly describe the class of compound, e.g., small molecule inhibitor, synthetic peptide] with potential therapeutic applications in [mention the disease area or biological process]. This document provides detailed guidelines on the solubility, preparation for in vitro and in vivo experiments, and the hypothesized mechanism of action of [Compound Name].

Solubility Data

The solubility of a compound is critical for its formulation and use in biological assays. The following table summarizes the solubility of [Compound Name] in various common solvents. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Notes |

| Aqueous Buffers | ||||

| PBS (pH 7.4) | [Insert Value] | [Insert Value] | 25 | [e.g., Poorly soluble, forms precipitate] |

| Tris-HCl (pH 8.0) | [Insert Value] | [Insert Value] | 25 | |

| Organic Solvents | ||||

| DMSO | [Insert Value] | [Insert Value] | 25 | [e.g., Freely soluble] |

| Ethanol | [Insert Value] | [Insert Value] | 25 | |

| Methanol | [Insert Value] | [Insert Value] | 25 | |

| Other | ||||

| [e.g., Cremophor EL] | [Insert Value] | [Insert Value] | 25 | [e.g., Forms a clear solution at X% v/v] |

Data is based on [cite internal data or literature reference if available]. Solubility may vary depending on the purity of the compound and the exact composition of the solvent.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Materials:

-

[Compound Name] powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Equilibrate the vial of [Compound Name] to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of [Compound Name] using an analytical balance in a chemical fume hood.

-

To prepare a 10 mM stock solution, dissolve [Molecular Weight of Compound] mg of [Compound Name] in 1 mL of anhydrous DMSO.

-

Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the stock solutions at -20°C or -80°C for long-term storage. Refer to the compound's stability data for specific storage recommendations.

For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.

Preparation for In Vivo Studies

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

[Compound Name] powder

-

Sterile vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil)

-

Homogenizer or sonicator

-

Sterile syringes and needles

Protocol for Oral Gavage Formulation (Example):

-

Calculate the required amount of [Compound Name] based on the desired dose and the number of animals to be treated.

-

Prepare the sterile vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously.

-

Weigh the calculated amount of [Compound Name] and add it to the appropriate volume of the sterile vehicle.

-

Homogenize or sonicate the mixture until a uniform suspension is achieved. Visually inspect for any undissolved particles.

-

Prepare the formulation fresh on the day of dosing, or determine its stability under storage conditions.

-

Administer the formulation to the animals using a suitable gavage needle.

The choice of vehicle and route of administration should be determined based on the physicochemical properties of the compound and the experimental design.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway modulated by [Compound Name].

Caption: Hypothesized signaling pathway of [Compound Name].

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of [Compound Name].

Caption: General experimental workflow for [Compound Name] evaluation.

Application of CCT196969 in Melanoma Cell Lines: Application Notes and Protocols

For Research Use Only.

Introduction

Metastatic melanoma remains a significant clinical challenge, often characterized by the development of resistance to conventional therapies. The aberrant activation of signaling pathways, such as the MAPK and STAT3 pathways, is a hallmark of melanoma progression. CCT196969 is a potent dual inhibitor of SRC family kinases (SFKs) and RAF proto-oncogene serine/threonine-protein kinase (RAF).[1][2] This compound has demonstrated significant efficacy in preclinical studies involving melanoma cell lines, including those resistant to BRAF inhibitors.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for the use of CCT196969 in melanoma research.

Mechanism of Action

CCT196969 exerts its anti-melanoma effects by targeting key nodes in oncogenic signaling pathways. As a dual inhibitor, it simultaneously targets:

-

RAF Kinases: Key components of the MAPK/ERK pathway, which is frequently hyperactivated in melanoma due to mutations in BRAF or NRAS.

-

SRC Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, including proliferation, survival, and migration.

By inhibiting both RAF and SRC, CCT196969 effectively downregulates downstream signaling molecules, including phosphorylated ERK (p-ERK), phosphorylated MEK (p-MEK), and phosphorylated STAT3 (p-STAT3), leading to reduced cell proliferation, migration, and survival.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of CCT196969 on Melanoma Cell Line Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CCT196969 in various melanoma brain metastasis cell lines, demonstrating its potent anti-proliferative activity.[1][2]

| Cell Line | IC50 (µM) |

| H1 | 0.8 |

| H3 | 2.6 |

| H1-DR | 1.2 |

| Wm3248 | 0.18 |

| Wm3248-DR | 0.25 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CCT196969 on the viability of melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., H1, H3, Wm3248)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

CCT196969 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed melanoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of CCT196969 in culture medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest CCT196969 concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CCT196969 or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multiskan plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to analyze the effect of CCT196969 on the expression and phosphorylation of key signaling proteins.

Materials:

-

Melanoma cells treated with CCT196969

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat melanoma cells with the desired concentrations of CCT196969 for the specified time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizations

Caption: CCT196969 inhibits RAF and SRC, blocking MAPK and STAT3 pathways.

Caption: Workflow for evaluating CCT196969's effects on melanoma cells.

References

Troubleshooting & Optimization

CCT373567 not showing MEK inhibition

Disclaimer: The following technical support guide has been generated based on general knowledge and common issues associated with MEK inhibitors. As of the last update, "CCT373567" is not a publicly documented MEK inhibitor. Therefore, this information should be used as a general troubleshooting resource for MEK inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing any inhibition of MEK activity with this compound in our experiments. What are the potential reasons?

A1: Several factors could contribute to a lack of observed MEK inhibition with this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. We recommend a systematic troubleshooting approach to identify the root cause. Key areas to investigate include:

-

Compound Integrity and Handling: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

-

Experimental Conditions: Verify the concentration range, treatment duration, and cell density are appropriate for your specific cell line.

-

Cell Line Specifics: The targeted RAS-RAF-MEK-ERK pathway may not be the primary driver of proliferation in your chosen cell line, or the cells may have intrinsic resistance mechanisms.

-

Assay Sensitivity: The assay used to measure MEK inhibition or its downstream effects (e.g., cell viability) may not be sensitive enough to detect the compound's effect.

Q2: How can we confirm that this compound is active and on-target?

A2: The most direct way to confirm on-target activity is to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A successful MEK inhibitor should lead to a significant reduction in p-ERK1/2 levels. We recommend performing a Western blot to analyze p-ERK1/2 and total ERK1/2 levels after a short treatment period (e.g., 1-4 hours) with a range of this compound concentrations.

Q3: Could our cell line be resistant to this compound?

A3: Yes, both intrinsic and acquired resistance to MEK inhibitors are well-documented phenomena.[1][2][3] Intrinsic resistance can occur in cell lines where other signaling pathways (e.g., PI3K/AKT) are the dominant drivers of cell survival and proliferation.[1] Acquired resistance can develop through various mechanisms, including mutations in MEK1/2 that prevent drug binding or the activation of bypass signaling pathways that reactivate ERK signaling.[2][4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Causes & Solutions

| Potential Cause | Recommended Solution |

| Compound Instability | Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |

| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution across the plate. |

| Variability in Treatment Duration | Standardize the incubation time with this compound across all experiments. A common duration for cell viability assays is 72 hours. |

| Metabolic State of Cells | Ensure cells are in the exponential growth phase at the time of treatment. Passage cells consistently and do not use high passage numbers. |

A troubleshooting workflow for inconsistent IC50 values is presented below.

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: No decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in Western blots.

Possible Causes & Solutions

| Potential Cause | Recommended Solution |

| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for robust p-ERK inhibition in your specific cell line. A good starting point is a 1-4 hour treatment. |

| Poor Quality Cell Lysate | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis and quantify protein concentration accurately before loading. |

| Western Blotting Issues | Optimize your Western blot protocol, including titrating primary and secondary antibody concentrations and using an appropriate blocking buffer. Ensure your p-ERK antibody is validated and working correctly. |

| High Basal Pathway Activity | In some cell lines, the RAS-RAF-MEK-ERK pathway may be hyperactivated, requiring higher concentrations of the inhibitor to see an effect. |

Below is a diagram illustrating the logical relationship between potential causes and solutions for the lack of p-ERK inhibition.

Caption: Potential causes and solutions for no p-ERK inhibition.

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies for p-ERK1/2 (e.g., 1:1000) and total ERK1/2 (e.g., 1:1000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound is designed to inhibit MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2.

Caption: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.

References

Optimizing CCT373567 concentration for IC50 determination

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the determination of the half-maximal inhibitory concentration (IC50) for the compound CCT373567.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound where the potency is unknown, it is recommended to start with a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This broad range helps in identifying the approximate inhibitory concentration, which can then be narrowed down in subsequent experiments for more precise IC50 determination. A common approach is to use a 10-fold serial dilution for the initial experiment.

Q2: What is the optimal incubation time for this compound with cells?

A2: The optimal incubation time can vary depending on the cell line and the specific biological question being addressed. A common starting point is to perform a time-course experiment (e.g., 24, 48, and 72 hours). It is crucial to select a time point where the vehicle-treated control cells are still in the logarithmic growth phase.

Q3: How should I dissolve and dilute this compound?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).[1]

Q4: Which cell viability assay is recommended for determining the IC50 of this compound?

A4: Several cell viability assays can be used, with the choice depending on the experimental context and available equipment. Common assays include MTT, MTS, and CellTiter-Glo®. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay measures ATP levels and is generally more sensitive. It is advisable to choose an assay that has been validated for the specific cell line being used.[2][3]

Q5: How many replicates should I perform for each concentration?

A5: To ensure the reliability and statistical significance of your results, it is recommended to perform each concentration in at least triplicate (i.e., three technical replicates). Furthermore, the entire experiment should be repeated independently at least three times (i.e., three biological replicates) to ensure the reproducibility of the findings.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |

| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- Compound is inactive in the chosen cell line- Incorrect assay procedure | - Test a much wider range of concentrations.- Verify the identity and purity of the compound.- Review the experimental protocol for any errors. |

| Precipitation of this compound in the culture medium | - Poor solubility of the compound at the tested concentrations | - Visually inspect the wells for any precipitate.- Lower the highest concentration of this compound.- Consider using a different solvent or a solubilizing agent, ensuring it does not affect cell viability.[4] |

| IC50 value differs significantly between experiments | - Variation in cell passage number or confluency- Inconsistent incubation times- Differences in reagent preparation | - Use cells within a consistent range of passage numbers and seed them at a consistent density.- Strictly adhere to the established incubation time.- Prepare fresh reagents for each experiment and ensure consistency in their preparation. |

Experimental Protocol: IC50 Determination of this compound using MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound in an adherent cell line.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 2X the final desired concentrations).

-

Remove the medium from the wells and add 100 µL of the appropriate concentration of this compound to each well. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for IC50 determination of this compound.

Disclaimer: The molecular target and signaling pathway of this compound are not publicly known at this time. The following diagram illustrates a generic signaling pathway for a hypothetical kinase inhibitor to provide a conceptual framework.

Caption: A generic kinase inhibitor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. An introduction to a series of U.S. Environmental Protection Agency special committee reports on testing approaches for the detection of chemically induced aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allclinicaltrials.com [allclinicaltrials.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors

Disclaimer: No specific scientific literature or data could be found for a compound designated "CCT373567." The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel kinase inhibitors, using "CCTXXXXXX" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in cancer cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in cancer research?

Q2: My initial screens show that CCTXXXXXX has potent anti-proliferative activity in my cancer cell line. How do I confirm this is an on-target effect?

A: To confirm that the observed phenotype is due to the inhibition of the intended target, a multi-faceted approach is recommended:

-

Target Engagement: First, confirm that CCTXXXXXX engages its intended target in your cellular model at the concentrations showing the anti-proliferative effect. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.

-

Genetic Validation: Use genetic tools like CRISPR-Cas9 to knock out the intended target protein.[][5][6] If the anti-proliferative effect of CCTXXXXXX is on-target, the knockout cells should phenocopy the effect of the drug or show resistance to it.[3]

-

Orthogonal Compound: Use a structurally different inhibitor that is known to be specific for the same target. If this second compound reproduces the observed phenotype, it strengthens the evidence for an on-target effect.

Q3: What are the standard methods to identify the specific off-targets of CCTXXXXXX?

A: Several established methods can be employed to identify off-target proteins:

-

In Vitro Kinase Profiling: This is a gold-standard method where the compound is screened against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (IC50) against each.[7][8][9][10] This provides a broad view of the compound's selectivity across the kinome.[11]

-

Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to an immobilized version of CCTXXXXXX.

-

Computational Prediction: In silico methods, like molecular docking, can predict potential off-target interactions based on the compound's structure and known protein binding pockets.[12]

Troubleshooting Guides

Issue 1: The cytotoxic effect of CCTXXXXXX in my cancer cell line does not correlate with the expression level of its intended target.

-

Question: Have you confirmed that the cytotoxic effect is not due to a general off-target liability?

-

Answer: Perform a counter-screen in a cell line that does not express the intended target. If cytotoxicity persists, it strongly suggests an off-target effect is responsible for the observed cell death.[3]

-

-

Question: Does the IC50 for cytotoxicity significantly differ from the IC50 for target inhibition in a biochemical assay?

-

Answer: A significant discrepancy, where much higher concentrations are needed for cytotoxicity than for biochemical target inhibition, points towards off-target effects. Consider performing a broad kinase panel screen to identify potent off-target kinases that might be responsible for the cytotoxicity.[11]

-

Issue 2: My in vivo xenograft studies with CCTXXXXXX show unexpected toxicity not observed in my in vitro cell culture experiments.

-